molecular formula C9H11FN2O3S B060643 2-(4-Fluorobenzylsulfonyl)Acetamidoxime CAS No. 175276-85-4

2-(4-Fluorobenzylsulfonyl)Acetamidoxime

Cat. No.: B060643
CAS No.: 175276-85-4
M. Wt: 246.26 g/mol
InChI Key: AVDGZDWBPJLTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzylsulfonyl)Acetamidoxime is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.26 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to a sulfonyl moiety, which is further connected to an acetamidoxime group. It is used in various research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-(4-Fluorobenzylsulfonyl)Acetamidoxime has a wide range of applications in scientific research:

Future Directions

The future directions of research involving 2-(4-Fluorobenzylsulfonyl)Acetamidoxime are not explicitly stated in the available literature. Given its use in proteomics research, it may be involved in studies investigating protein function and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzylsulfonyl)Acetamidoxime typically involves the reaction of 4-fluorobenzyl chloride with sodium sulfinylacetamidoxime under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzylsulfonyl)Acetamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzylsulfonyl)Acetamidoxime
  • 2-(4-Methylbenzylsulfonyl)Acetamidoxime
  • 2-(4-Bromobenzylsulfonyl)Acetamidoxime

Uniqueness

2-(4-Fluorobenzylsulfonyl)Acetamidoxime is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents. The fluorine atom also influences the compound’s interaction with molecular targets, potentially leading to improved efficacy in various applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfonyl]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c10-8-3-1-7(2-4-8)5-16(14,15)6-9(11)12-13/h1-4,13H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDGZDWBPJLTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CS(=O)(=O)C/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-85-4
Record name 2-[[(4-Fluorophenyl)methyl]sulfonyl]-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.